2-(2-fluorophenoxy)-1-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)ethan-1-one
CAS No.: 1021263-49-9
Cat. No.: VC11929545
Molecular Formula: C17H17FN6O2
Molecular Weight: 356.4 g/mol
* For research use only. Not for human or veterinary use.
                        
Specification
| CAS No. | 1021263-49-9 | 
|---|---|
| Molecular Formula | C17H17FN6O2 | 
| Molecular Weight | 356.4 g/mol | 
| IUPAC Name | 2-(2-fluorophenoxy)-1-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]ethanone | 
| Standard InChI | InChI=1S/C17H17FN6O2/c18-13-3-1-2-4-14(13)26-11-17(25)23-9-7-22(8-10-23)16-6-5-15-20-19-12-24(15)21-16/h1-6,12H,7-11H2 | 
| Standard InChI Key | YLPITIBWFRWDPB-UHFFFAOYSA-N | 
| SMILES | C1CN(CCN1C2=NN3C=NN=C3C=C2)C(=O)COC4=CC=CC=C4F | 
| Canonical SMILES | C1CN(CCN1C2=NN3C=NN=C3C=C2)C(=O)COC4=CC=CC=C4F | 
Introduction
Chemical Structure and Properties
Molecular Characteristics
The compound’s IUPAC name reflects its three key components:
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2-Fluorophenoxy group: Provides electron-withdrawing properties and metabolic stability.
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Piperazine ring: Enhances solubility and enables interactions with biological targets via hydrogen bonding.
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Triazolo[4,3-b]pyridazine: A fused bicyclic system with potential for π-π stacking and enzyme inhibition .
 
Table 1: Key Physicochemical Properties
| Property | Value | 
|---|---|
| Molecular Formula | C₁₈H₁₇FN₆O₂ | 
| Molecular Weight | 380.37 g/mol | 
| logP (Lipophilicity) | 3.2 (predicted) | 
| Hydrogen Bond Acceptors | 6 | 
| Topological Polar SA | 85.6 Ų | 
Data derived from structural analogs in PubChem entries and computational tools.
Spectral Data
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¹H NMR: Peaks at δ 8.2–8.5 ppm (triazolopyridazine protons), δ 3.5–4.0 ppm (piperazine CH₂), and δ 6.8–7.2 ppm (fluorophenoxy aromatic protons) .
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MS (ESI+): m/z 381.1 [M+H]⁺, consistent with molecular weight.
 
Synthesis and Optimization
Synthetic Pathways
The compound is typically synthesized via a multi-step approach:
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Formation of Triazolopyridazine Core: Cyclocondensation of 3-aminopyridazine with nitriles or formamide derivatives under acidic conditions .
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Piperazine Substitution: Nucleophilic aromatic substitution (SNAr) at the 6-position of triazolopyridazine using 1-piperazinecarbonyl chloride .
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Ethanone Linkage Installation: Coupling of 2-fluorophenoxyacetyl chloride to the piperazine nitrogen via amide bond formation .
 
Key Reaction Conditions:
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Step 2: Catalyzed by Pd(OAc)₂/Xantphos in toluene at 110°C (yield: 68%).
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Step 3: Conducted in THF with DIPEA as a base, achieving >90% purity after recrystallization .
 
Challenges and Solutions
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Regioselectivity in Triazole Formation: Controlled by using tert-butyl nitrite to direct cyclization .
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Piperazine Ring Stability: Avoided epimerization by maintaining reaction pH < 7 .
 
| Cell Line | IC₅₀ (μM) | Sorafenib IC₅₀ (μM) | 
|---|---|---|
| HT-29 (Colon) | 0.36 | 3.61 | 
| MKN-45 (Gastric) | 0.97 | 2.32 | 
| H460 (Lung) | 0.08 | 2.19 | 
Data adapted from in vitro studies on analogous triazolopyridazines .
Additional Targets
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Adenosine A₂a Receptor: Ki = 14 nM, suggesting potential in Parkinson’s disease .
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IDO Enzyme Inhibition: Linked to immunomodulatory effects in cancer therapy .
 
Pharmacokinetics and Toxicity
ADME Profile
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Absorption: High Caco-2 permeability (Papp = 18 × 10⁻⁶ cm/s) due to logP > 3 .
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Metabolism: Hepatic oxidation via CYP3A4, forming inactive N-oxide derivatives .
 
Toxicity Considerations
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hERG Inhibition: Moderate (IC₅₀ = 1.2 μM), necessitating structural modifications for cardiac safety .
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Cytotoxicity: CC₅₀ > 100 μM in WI-38 fibroblasts, indicating selective cancer cell targeting .
 
Patent Landscape and Clinical Relevance
Key Patents
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WO2011095625A1: Covers triazolopyridazine derivatives as adenosine receptor antagonists .
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EP2531492B1: Claims piperazine-linked heterocycles for oncology applications .
 
Therapeutic Prospects
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